molecular formula C16H15NO2S B2750527 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one CAS No. 797780-56-4

3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one

Cat. No.: B2750527
CAS No.: 797780-56-4
M. Wt: 285.36
InChI Key: AVHQXEZGOGMNOE-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is a benzothiazole derivative characterized by a 1,3-benzothiazol-2-one core substituted at the 3-position with a (2-ethoxyphenyl)methyl group. The benzothiazole moiety is a bicyclic structure comprising a benzene ring fused to a thiazole ring, which confers unique electronic and steric properties. This compound is structurally distinct from simpler benzothiazoles due to its substitution pattern, which may influence its reactivity, stability, and biological activity .

Properties

IUPAC Name

3-[(2-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHQXEZGOGMNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with 2-ethoxybenzaldehyde under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzothiazole ring can interact with nucleophilic sites in proteins or DNA, disrupting their normal function and leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Positional Isomerism

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():
    This compound has a 4-methoxyphenyl group at the 2-position of the benzothiazole core. The electron-donating methoxy group at the para position enhances aromatic conjugation, whereas the 2-ethoxy group in the target compound is ortho-substituted, introducing steric hindrance and altering electronic effects. Positional differences (2- vs. 3-substitution) significantly impact molecular planarity and intermolecular interactions .

  • 3-[2-(2-Methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one (): The substituent here is a 2-(2-methoxyphenoxy)ethyl chain. The methoxy group’s ortho position further reduces steric bulk compared to the ethoxy group .

Substituent Effects

  • 3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one ():
    The hydroxyethyl group increases hydrophilicity, enabling hydrogen bonding. In contrast, the 2-ethoxyphenylmethyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic biological targets .

  • 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (): This compound features a phenacyl group (2-benzothiazolyl-acetophenone) at the 2-position. The ketone group introduces polarity, while the target compound’s ether group balances lipophilicity and metabolic stability .

Physicochemical Properties

Key spectroscopic and analytical data from similar compounds highlight structural differences (Table 1):

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) Reference
3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one Not reported Expected: δ 1.4 (t, OCH₂CH₃), 4.3 (s, CH₂) ~14 (CH₃), 64 (OCH₂), 157 (C-O)
Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (Analog) 1719 (C=O), 1235 (C-O) δ 1.38 (t, OCH₂CH₃), 8.50 (s, CH) 162.35 (C=O), 157.30 (C-O)
3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one ~3400 (OH) δ 3.7 (t, CH₂OH), 4.4 (t, CH₂N) 60–70 (CH₂OH), 167 (C=O)

The target compound’s ethoxy group would exhibit characteristic $^1$H NMR signals at δ 1.4 (triplet, CH₃) and δ 4.3 (quartet, OCH₂), similar to related acrylates .

Biological Activity

3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one features a benzothiazole ring system substituted with an ethoxyphenylmethyl group. This structure is responsible for its interaction with various biological targets.

The biological activity of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole moiety can form interactions with nucleophilic sites in proteins or DNA, leading to inhibition of essential cellular functions such as proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential efficacy against various bacterial strains and fungi. For instance, in vitro studies have shown that it can inhibit the growth of certain pathogens, suggesting its application in treating infections.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

The anticancer potential of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one has been explored through various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In a study involving MTT assays, the compound demonstrated a dose-dependent cytotoxic effect on MCF-7 cells:

Concentration (µM) % Cell Viability IC50 (µM) Reference
108070
2060
5030

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been highlighted in recent studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

In another study focused on anticancer activity, researchers synthesized several derivatives of benzothiazole and assessed their effects on various cancer cell lines. The findings revealed that 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one significantly reduced cell viability in MCF-7 cells and induced apoptosis through caspase activation pathways .

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